molecular formula C22H20N2O3 B12380196 Hnpmi

Hnpmi

Cat. No.: B12380196
M. Wt: 360.4 g/mol
InChI Key: IKCOFVYDHULPDI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-5-nitrophenyl(4’-methylphenyl)methyl]indoline (HNPMI) is a novel compound that has garnered significant attention in the field of cancer research. It is primarily recognized for its role as an epidermal growth factor receptor (EGFR) inhibitor, which makes it a promising candidate for therapeutic applications, particularly in the treatment of colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

HNPMI is synthesized through a series of chemical reactions involving alkylaminophenols. The synthetic route typically involves the reaction of 2-hydroxy-5-nitrophenyl with 4’-methylphenylmethylindoline under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

HNPMI undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

HNPMI has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

HNPMI is compared with other similar compounds, such as:

  • 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP)
  • 2-[(1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl]phenol (THMPP)

These compounds share structural similarities with this compound and also exhibit EGFR inhibitory activity. this compound stands out due to its lower IC50 value in colorectal cancer cells, indicating higher potency . Additionally, this compound has shown potential cytotoxic effects on other tumor cells, making it a unique and promising candidate for further research and development .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2,3-dihydroindol-1-yl-(4-methylphenyl)methyl]-4-nitrophenol

InChI

InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)22(19-14-18(24(26)27)10-11-21(19)25)23-13-12-16-4-2-3-5-20(16)23/h2-11,14,22,25H,12-13H2,1H3

InChI Key

IKCOFVYDHULPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])O)N3CCC4=CC=CC=C43

Origin of Product

United States

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